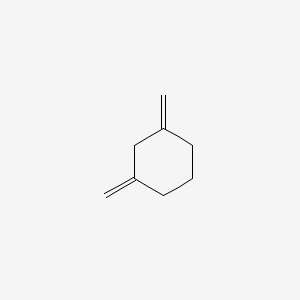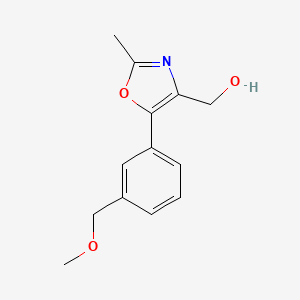
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including a chlorophenyl group, a hydroxyethyl group, a methoxy group, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the hydroxyethyl and methoxy groups can be added through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group with different functional groups.
Methoxy derivatives: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.
Uniqueness
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
54708-76-8 |
|---|---|
Fórmula molecular |
C14H16ClN3O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-17(6-7-19)14(20)12-9-13(21-2)18(16-12)11-5-3-4-10(15)8-11/h3-5,8-9,19H,6-7H2,1-2H3 |
Clave InChI |
MBQYVVNQFSAMHR-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
